molecular formula C11H15BrClNO B2953459 N-(2-Bromophenyl)oxan-4-amine;hydrochloride CAS No. 2413877-52-6

N-(2-Bromophenyl)oxan-4-amine;hydrochloride

Cat. No.: B2953459
CAS No.: 2413877-52-6
M. Wt: 292.6
InChI Key: GCLOJIGSBLKJLC-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)oxan-4-amine hydrochloride is a chemical compound with the CAS Number: 2413877-52-6 . It has a molecular weight of 292.6 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is N-(2-bromophenyl)tetrahydro-2H-pyran-4-amine hydrochloride . The InChI code for this compound is 1S/C11H14BrNO.ClH/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9;/h1-4,9,13H,5-8H2;1H .


Physical And Chemical Properties Analysis

N-(2-Bromophenyl)oxan-4-amine hydrochloride is a powder that is stored at room temperature . The compound has a molecular weight of 292.6 .

Scientific Research Applications

Inhibition of Serotonin Uptake

Research has shown that certain bromophenyl derivatives act as potent inhibitors of serotonin uptake into neurons. For instance, studies on 4-(p-bromophenyl)-bicyclo(2,2,2)octan-1-amine demonstrate its effectiveness in inhibiting serotonin depletion in the brain, indicating potential applications in neuroscience and pharmacology (Fuller et al., 1978).

Analytical Chemistry Applications

Compounds with a bromophenyl moiety have been utilized in analytical chemistry for the spectrophotometric determination of primary aromatic amines. A method involving 2-iodylbenzoate and 4-N-methylaminophenol highlights the utility of bromophenyl derivatives in enhancing analytical procedures (Verma et al., 1988).

Mediation in Electrochemical Oxidation

Brominated aryl amines, such as Tris(4-bromophenyl)amine, have been identified as effective mediators in the electrochemical oxidation of amines. This property is crucial for synthetic chemistry, particularly in the oxidation of benzyl amines to Schiff bases (Pletcher & Zappi, 1989).

Organic Synthesis and Catalysis

Bromophenyl derivatives are pivotal in organic synthesis, serving as intermediates in the synthesis of complex molecules. For example, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis demonstrates the versatility of these compounds in constructing heterocyclic frameworks (Lygin & Meijere, 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements for this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

N-(2-bromophenyl)oxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9;/h1-4,9,13H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJUTHMNZKEXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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